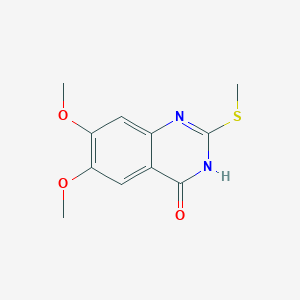

6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one is a chemical compound with the molecular formula C11H12N2O3S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxyquinazoline and methylthiol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.

Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-10-25°C.

Substitution: Alkyl halides, acyl chlorides; reaction temperature25-80°C.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, amine derivatives.

Substitution: Alkylated or acylated quinazoline derivatives.

Aplicaciones Científicas De Investigación

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethoxyquinazoline: A precursor in the synthesis of 6,7-dimethoxy-2-(methylthio)quinazolin-4(3H)-one.

2-Methylthioquinazoline: Shares the methylthio group but lacks the dimethoxy substituents.

4(3H)-Quinazolinone: The core structure without the dimethoxy and methylthio groups.

Uniqueness

This compound is unique due to the presence of both dimethoxy and methylthio groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Actividad Biológica

6,7-Dimethoxy-2-(methylthio)quinazolin-4(3H)-one is a member of the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neurology, oncology, and infectious diseases. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes two methoxy groups at positions 6 and 7, a methylthio group at position 2, and a carbonyl group characteristic of quinazolinones. The presence of these functional groups influences its solubility and biological interactions.

Anticonvulsant Activity

Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. In a study evaluating various synthesized compounds, one derivative demonstrated notable efficacy against maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and AMPA-induced seizures in mice. The effective dose (ED50) values were reported as follows:

| Seizure Model | ED50 (μmol/kg) |

|---|---|

| MES | 41.3 |

| scPTZ | 82.5 |

| AMPA | 50.3 |

This compound's protective index was calculated to be 5.1, indicating a favorable therapeutic window for anticonvulsant effects .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have been documented through various in vivo models. Specifically, the carrageenan-induced paw edema model in rats has been utilized to evaluate the anti-inflammatory effects of this compound. Results suggest that it significantly reduces inflammation markers compared to control groups .

Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. In vitro assays against several bacterial strains demonstrated promising results, with the compound exhibiting inhibitory effects that suggest potential use as an antibacterial agent .

Analgesic Properties

In addition to its anticonvulsant and anti-inflammatory activities, this compound has shown analgesic properties in pain models such as the hot plate test and tail flick test in mice. These studies indicate its potential utility in pain management therapies .

Comparative Analysis with Related Compounds

Several compounds structurally related to this compound have been evaluated for their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinazolin-4-one | Contains one methoxy group | Anticancer activity |

| 2-Aminoquinazoline | Lacks methoxy groups | Antibacterial properties |

| 6,7-Dimethoxyquinazolin | Similar methoxy substitution | Anticonvulsant activity |

| 2-(Methylthio)-4(3H)-quinazolines | Different substitutions | Anti-inflammatory properties |

This table illustrates the unique characteristics of this compound while highlighting its distinct functional groups that contribute to its varied biological activities .

Case Studies and Research Findings

- Anticonvulsant Evaluation : A recent study synthesized multiple derivatives based on the quinazoline framework and assessed their anticonvulsant properties using established animal models. The promising results from this study highlight the potential for developing new anticonvulsants based on this scaffold .

- Anti-inflammatory Mechanism : Another investigation focused on elucidating the mechanism behind the anti-inflammatory effects of quinazoline derivatives. The findings indicated that these compounds inhibit pro-inflammatory cytokine production in vitro, suggesting a possible mechanism for their observed effects in vivo .

- Antibacterial Studies : In vitro testing against various bacterial strains revealed that certain derivatives exhibited significant antibacterial activity, warranting further exploration into their potential as therapeutic agents against resistant bacterial infections .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-methylsulfanyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-15-8-4-6-7(5-9(8)16-2)12-11(17-3)13-10(6)14/h4-5H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZWULYBJQRMJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=N2)SC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.